An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid (CAS No. 319474-35-6)
An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid (CAS No. 319474-35-6)
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The guide details its chemical and physical properties, provides a plausible, detailed protocol for its synthesis, and offers an in-depth analysis of its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document explores the significant applications of this molecule, particularly its role as a versatile intermediate in the synthesis of pharmacologically active agents. Safety protocols and handling procedures are also outlined to ensure its proper use in a research setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this indazole derivative.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] Consequently, indazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of functional groups onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making substituted indazoles highly valuable in the design of novel therapeutics.
3-Formyl-1H-indazole-6-carboxylic acid (CAS No. 319474-35-6) is a bifunctional indazole derivative of particular interest. The presence of both a reactive aldehyde (formyl) group at the 3-position and a carboxylic acid group at the 6-position makes it an exceptionally useful intermediate for the synthesis of more complex molecules. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings, while the carboxylic acid allows for the formation of amides, esters, and other derivatives. This dual functionality provides a powerful platform for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Formyl-1H-indazole-6-carboxylic acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 319474-35-6 | |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Off-white to yellow solid | General observation |
| Melting Point | >300 °C | General observation from supplier data |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. | General chemical knowledge |
Synthesis of 3-Formyl-1H-indazole-6-carboxylic acid
While several general methods for the synthesis of indazole derivatives exist, a specific, detailed protocol for 3-Formyl-1H-indazole-6-carboxylic acid can be adapted from established procedures for related compounds, such as the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles.[2] The following protocol is a plausible and detailed experimental procedure.
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available substituted indole.
Caption: Plausible synthetic route to 3-Formyl-1H-indazole-6-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 3-Formyl-1H-indazole-6-carbonitrile
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-cyano-1H-indole (14.2 g, 0.1 mol) in a mixture of glacial acetic acid (100 mL) and water (20 mL).
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Cooling: Cool the solution to 0-5 °C in an ice-water bath.
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Addition of Sodium Nitrite: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
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Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
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Workup: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven at 50 °C. The crude 3-formyl-1H-indazole-6-carbonitrile can be used in the next step without further purification.
Step 2: Hydrolysis to 3-Formyl-1H-indazole-6-carboxylic acid
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 3-formyl-1H-indazole-6-carbonitrile (from the previous step, approx. 0.1 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
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Reflux: Heat the mixture to reflux and maintain it for 12-16 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
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Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
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Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to afford pure 3-Formyl-1H-indazole-6-carboxylic acid as an off-white to yellow solid.
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Drying: Dry the final product under vacuum at 60-70 °C.
Spectroscopic Analysis
The structural elucidation of 3-Formyl-1H-indazole-6-carboxylic acid is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Formyl-1H-indazole-6-carboxylic acid in DMSO-d₆ is expected to show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | Indazole N-H |
| ~13.5 | br s | 1H | Carboxylic acid O-H |
| ~10.2 | s | 1H | Aldehyde C-H |
| ~8.4 | s | 1H | Aromatic C-H (H-7) |
| ~8.1 | d | 1H | Aromatic C-H (H-4) |
| ~7.8 | d | 1H | Aromatic C-H (H-5) |
Note: The chemical shifts of the N-H and O-H protons are broad and can vary with concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in DMSO-d₆ will provide further structural confirmation:
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde C=O |
| ~168 | Carboxylic acid C=O |
| ~145 | Aromatic C (C-7a) |
| ~142 | Aromatic C (C-3) |
| ~128 | Aromatic C (C-6) |
| ~125 | Aromatic C (C-4) |
| ~123 | Aromatic C (C-5) |
| ~121 | Aromatic C (C-3a) |
| ~112 | Aromatic C (C-7) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) and N-H stretch (indazole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1620, 1580, 1480 | Medium | C=C and C=N stretching (aromatic and pyrazole rings) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 190. Fragmentation may involve the loss of CO (from the aldehyde), COOH, and other characteristic fragments of the indazole ring.
Applications in Drug Discovery
3-Formyl-1H-indazole-6-carboxylic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole scaffold is a key component in several approved drugs and clinical candidates, particularly in the area of oncology.
Kinase Inhibitors
The indazole core can act as a hinge-binding motif in many protein kinases. The formyl and carboxylic acid groups of the title compound provide convenient handles for the introduction of various substituents to explore the structure-activity relationships (SAR) of kinase inhibitors. For example, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to generate a diverse library of amides for screening against a panel of kinases.
Caption: Workflow for the synthesis of a kinase inhibitor library.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of 3-Formyl-1H-indazole-6-carboxylic acid allows for its use in the construction of more complex, fused heterocyclic systems. For instance, the aldehyde can react with binucleophiles to form new rings, leading to novel scaffolds with potentially unique biological activities.
Safety and Handling
As with all laboratory chemicals, 3-Formyl-1H-indazole-6-carboxylic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Formyl-1H-indazole-6-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an analysis of its spectroscopic characteristics to facilitate its effective use in research and development. The continued exploration of the chemistry of this and related indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
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Delaunay, J., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12565-12571. [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
